2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)-
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Overview
Description
2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- is a chemical compound known for its unique structure and properties It is an ester derivative of 2-octenoic acid, featuring a hydroxyl group and a methyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- can be achieved through several synthetic routes. One common method involves the esterification of 2-octenoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological processes, such as fermentation, where specific microorganisms are employed to produce the desired ester. This method is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the octenoic acid moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions include ketones, saturated esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- involves its ability to absorb UV radiation, thereby protecting the skin from harmful effects. The hydroxyl group plays a crucial role in scavenging free radicals, which contributes to its antioxidant properties . Additionally, the ester moiety enhances its solubility and stability in various formulations.
Comparison with Similar Compounds
Similar Compounds
2-Octenoic acid, methyl ester, (E)-: Similar in structure but lacks the hydroxyl and methyl groups at the 7th position.
Octanoic acid, 2-methyl-, methyl ester: Another ester derivative but with a different substitution pattern.
Uniqueness
2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- is unique due to the presence of both a hydroxyl group and a methyl group at the 7th position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H32ClN3O4S |
---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride |
InChI |
InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+; |
InChI Key |
UFCZUKYPBPXODT-USRGLUTNSA-N |
Isomeric SMILES |
CC(C)C1C2C(CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl |
Canonical SMILES |
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl |
Origin of Product |
United States |
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